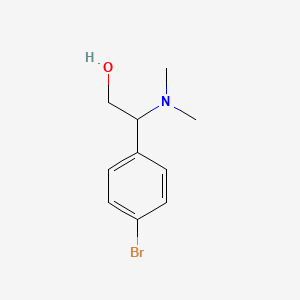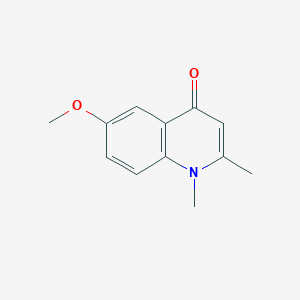![molecular formula C12H13NO5S B15095775 1,3-Benzenedicarboxylic acid, 5-[(2-mercaptoacetyl)amino]-, 1,3-dimethyl ester CAS No. 1410797-07-7](/img/structure/B15095775.png)
1,3-Benzenedicarboxylic acid, 5-[(2-mercaptoacetyl)amino]-, 1,3-dimethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenedicarboxylic acid, 5-[(2-mercaptoacetyl)amino]-, 1,3-dimethyl ester is a complex organic compound with a unique structure that includes a benzene ring substituted with carboxylic acid groups, a mercaptoacetyl group, and dimethyl ester groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Benzenedicarboxylic acid, 5-[(2-mercaptoacetyl)amino]-, 1,3-dimethyl ester typically involves multiple steps:
Formation of 1,3-Benzenedicarboxylic acid, dimethyl ester: This can be achieved by esterification of 1,3-Benzenedicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid.
Introduction of the mercaptoacetyl group: This step involves the reaction of the dimethyl ester with mercaptoacetic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzenedicarboxylic acid, 5-[(2-mercaptoacetyl)amino]-, 1,3-dimethyl ester can undergo various types of chemical reactions:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1,3-Benzenedicarboxylic acid, 5-[(2-mercaptoacetyl)amino]-, 1,3-dimethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of polymers and other materials.
Mécanisme D'action
The mechanism of action of 1,3-Benzenedicarboxylic acid, 5-[(2-mercaptoacetyl)amino]-, 1,3-dimethyl ester involves its interaction with various molecular targets. The mercapto group can form covalent bonds with thiol groups in proteins, potentially altering their function. The ester groups can undergo hydrolysis to release the active carboxylic acid, which can interact with other molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzenedicarboxylic acid, dimethyl ester: Lacks the mercaptoacetyl and amino groups.
1,3-Benzenedicarboxylic acid, 5-amino-, dimethyl ester: Lacks the mercaptoacetyl group.
1,3-Benzenedicarboxylic acid, 5-nitro-, dimethyl ester: Contains a nitro group instead of the mercaptoacetyl group.
Uniqueness
1,3-Benzenedicarboxylic acid, 5-[(2-mercaptoacetyl)amino]-, 1,3-dimethyl ester is unique due to the presence of both the mercaptoacetyl and amino groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs.
Propriétés
Numéro CAS |
1410797-07-7 |
|---|---|
Formule moléculaire |
C12H13NO5S |
Poids moléculaire |
283.30 g/mol |
Nom IUPAC |
dimethyl 5-[(2-sulfanylacetyl)amino]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C12H13NO5S/c1-17-11(15)7-3-8(12(16)18-2)5-9(4-7)13-10(14)6-19/h3-5,19H,6H2,1-2H3,(H,13,14) |
Clé InChI |
SORRENCLTMDBIE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=CC(=C1)NC(=O)CS)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(Benzyloxy)-2-nitro-1-naphthyl]acetamide](/img/structure/B15095697.png)
![endo-4-Oxatricyclo[5.2.1.0(2,6)]dec-8-ene](/img/structure/B15095702.png)
![N-[2-(dimethylamino)ethyl]biphenyl-4-carboxamide](/img/structure/B15095704.png)



![Benzoic acid, 5-chloro-2-[[3-(2,5-dichlorophenoxy)propyl]amino]-, methyl ester](/img/structure/B15095722.png)


![N-[(2,5-dimethoxyphenyl)methyl]-2-hydroxybenzamide](/img/structure/B15095756.png)




